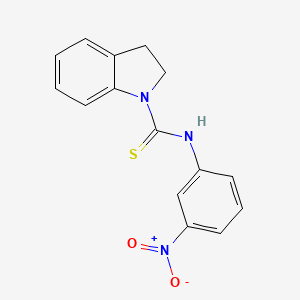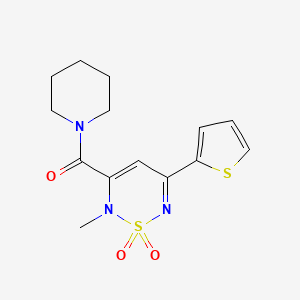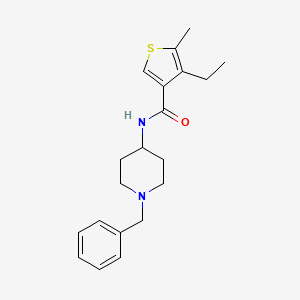
N-(3-nitrophenyl)-1-indolinecarbothioamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(3-nitrophenyl)-1-indolinecarbothioamide-related compounds involves several key steps, including cyclization reactions, nucleophilic addition, and functional group transformations. For example, the synthesis of 2-(2-nitrophenyl)indoline-3-acetic acid derivatives via base-catalyzed cyclization of N-(2-nitrobenzyl)-2-aminocinnamic acid derivatives illustrates the type of cyclization reactions employed in generating indoline-based compounds (Park, Park, & Cheon, 2023).
Molecular Structure Analysis
The molecular structure of N-(3-nitrophenyl)cinnamamide, a compound closely related to N-(3-nitrophenyl)-1-indolinecarbothioamide, has been elucidated through single-crystal X-ray diffraction analysis. This compound crystallizes in the monoclinic space group P21/n, demonstrating the structural complexity and the precise geometric parameters of such molecules (Lee, Zeller, Warkad, & Nimse, 2019).
Chemical Reactions and Properties
Indoline and its derivatives participate in various chemical reactions, including nucleophilic addition and cycloaddition, reflecting their reactive nature and versatility as synthetic intermediates. For instance, the reaction of equimolar equivalents of specific nitrophenyl-triazolyl compounds with N-phenylhydrazinecarbothioamide in the presence of a catalyst yields products with high yield, showcasing the potential for constructing complex molecules (Kariuki, Abdel-Wahab, Bekheit, & El-Hiti, 2022).
Wissenschaftliche Forschungsanwendungen
Novel Biologically Potent Diorganosilicon(IV) Complexes of Indole-2,3-Dione Derivatives
This study synthesized eco-friendly fungicides and bactericides derived from indole-2,3-dione derivatives, demonstrating the antimicrobial potential of such compounds. The synthesized compounds, including ones related to N-(3-nitrophenyl)-1-indolinecarbothioamide, showed significant biological activity against various fungal and bacterial strains, suggesting potential applications in developing new antimicrobial agents (Singh & Nagpal, 2005).
Biphilic Organophosphorus-Catalyzed Intramolecular Csp2-H Amination
This research introduced a method for the scalable synthesis of carbazole and indole compounds, which are crucial in organic synthesis and pharmaceutical development. The findings imply that derivatives of N-(3-nitrophenyl)-1-indolinecarbothioamide could be synthesized through similar processes for use in creating complex organic molecules (Nykaza et al., 2018).
Synthetic, Spectral, and Antimicrobial Aspects of Biologically Relevant Coordination Compounds
This study synthesized and characterized dioxomolybdenum(VI) and oxovanadium(V) complexes with heterocyclic ketimines, including compounds similar to N-(3-nitrophenyl)-1-indolinecarbothioamide. The compounds exhibited antimicrobial activities, underscoring their potential in medicinal chemistry and drug development (Garg, Fahmi, & Singh, 2008).
Synthesis and Biological Screening for Cytotoxic Activity of N-substituted Indolines and Morpholines
This research focused on developing novel anticancer drugs, demonstrating the cytotoxic effects of certain indoline derivatives against cancer cells. It highlights the potential therapeutic applications of N-(3-nitrophenyl)-1-indolinecarbothioamide derivatives in cancer treatment (Doan et al., 2016).
Synthesis, Crystal Structures, and Electronic Properties of Imidazoline Nitroxide Radicals
This study explored the synthesis and properties of nitroxide radicals, relevant to materials science for their magnetic and electrochemical properties. Research on N-(3-nitrophenyl)-1-indolinecarbothioamide could similarly contribute to the development of novel materials with specific magnetic or conductive properties (Coronado et al., 2003).
Eigenschaften
IUPAC Name |
N-(3-nitrophenyl)-2,3-dihydroindole-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-18(20)13-6-3-5-12(10-13)16-15(21)17-9-8-11-4-1-2-7-14(11)17/h1-7,10H,8-9H2,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIZQOZXGANICG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=S)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824147 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-nitrophenyl)-2,3-dihydro-1H-indole-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(4-methylphenyl)-2-oxoethyl]-5-[4-(1-pyrrolidinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4579404.png)
![N-[3,5-bis(trifluoromethyl)phenyl]cyclopentanecarboxamide](/img/structure/B4579411.png)
![ethyl 8-(4-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4579431.png)
![2-(4-chlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4579437.png)
![1,2-dihydroacenaphthylene-4,7-diylbis[(4-fluorophenyl)methanone]](/img/structure/B4579447.png)
![6-methoxy-4-{[4-(4-methyl-3-nitrobenzoyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4579450.png)
![methyl 3-chloro-6-[(3-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4579464.png)
![(3aR,7aS)-2-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4579466.png)


![4-methoxy-3-(1-pyrrolidinylcarbonyl)-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4579479.png)
![N-1,3-benzothiazol-2-yl-2-{[5-isopropyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4579485.png)

![ethyl 4-[({[1-(4-bromobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate](/img/structure/B4579503.png)